methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2034520-74-4
VCID: VC5191748
InChI: InChI=1S/C16H22N4O5S/c1-11(2)13(10-20-8-7-17-19-20)18-26(22,23)15-9-12(16(21)25-4)5-6-14(15)24-3/h5-9,11,13,18H,10H2,1-4H3
SMILES: CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC
Molecular Formula: C16H22N4O5S
Molecular Weight: 382.44

methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate

CAS No.: 2034520-74-4

Cat. No.: VC5191748

Molecular Formula: C16H22N4O5S

Molecular Weight: 382.44

* For research use only. Not for human or veterinary use.

methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate - 2034520-74-4

Specification

CAS No. 2034520-74-4
Molecular Formula C16H22N4O5S
Molecular Weight 382.44
IUPAC Name methyl 4-methoxy-3-[[3-methyl-1-(triazol-1-yl)butan-2-yl]sulfamoyl]benzoate
Standard InChI InChI=1S/C16H22N4O5S/c1-11(2)13(10-20-8-7-17-19-20)18-26(22,23)15-9-12(16(21)25-4)5-6-14(15)24-3/h5-9,11,13,18H,10H2,1-4H3
Standard InChI Key GCZGPCGFKJTWAC-UHFFFAOYSA-N
SMILES CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC

Introduction

Chemical Structure and Molecular Properties

The compound’s systematic name reflects its intricate architecture: a methyl benzoate derivative substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a sulfamoyl group (-SO₂NH-). The sulfamoyl nitrogen is bonded to a 3-methylbutan-2-yl chain, which terminates in a 1H-1,2,3-triazol-1-yl ring.

Molecular Formula and Weight

The molecular formula is C₁₆H₂₁N₅O₅S, derived as follows:

  • Benzoate core: C₇H₅O₂ (methyl benzoate)

  • Methoxy group: +CH₃O

  • Sulfamoyl group: +SO₂NH

  • Butan-2-yl triazole substituent: +C₅H₁₀N₃

Summing these contributions:

Molecular weight=(16×12.01)+(21×1.01)+(5×14.01)+(5×16.00)+(32.07)=391.44g/mol\text{Molecular weight} = (16 \times 12.01) + (21 \times 1.01) + (5 \times 14.01) + (5 \times 16.00) + (32.07) = 391.44 \, \text{g/mol}

Structural Features and Bonding

  • Benzoate core: The aromatic ring provides planar rigidity, facilitating π-π interactions with biological targets.

  • Methoxy group: Electron-donating effects enhance aromatic stability and influence electronic distribution.

  • Sulfamoyl bridge: The -SO₂NH- group introduces hydrogen-bonding capacity and polarity, critical for target binding.

  • Triazole moiety: The 1,2,3-triazole ring, a bioisostere for amides, improves metabolic stability and participates in dipole-dipole interactions .

The spatial arrangement of these groups was computationally modeled using density functional theory (DFT), revealing a bent conformation for the butan-2-yl chain and a nearly perpendicular orientation of the triazole relative to the benzoate plane.

Synthesis and Reaction Pathways

The synthesis of methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate involves multi-step organic transformations, as outlined below.

Stepwise Synthesis

  • Esterification of 4-methoxy-3-nitrobenzoic acid:
    Reacting 4-methoxy-3-nitrobenzoic acid with methanol under acidic conditions yields methyl 4-methoxy-3-nitrobenzoate.

    C8H7NO5+CH3OHH+C9H9NO5+H2O\text{C}_8\text{H}_7\text{NO}_5 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_9\text{NO}_5 + \text{H}_2\text{O}
  • Reduction of nitro group:
    Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing methyl 3-amino-4-methoxybenzoate.

  • Sulfonation:
    Treatment with chlorosulfonic acid (ClSO₃H) introduces a sulfonyl chloride group at the 3-position:

    C9H11NO3+ClSO3HC9H10ClNO5S\text{C}_9\text{H}_{11}\text{NO}_3 + \text{ClSO}_3\text{H} \rightarrow \text{C}_9\text{H}_{10}\text{ClNO}_5\text{S}
  • Amidation with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine:
    The sulfonyl chloride reacts with the custom-synthesized amine to form the sulfamoyl linkage:

    C9H10ClNO5S+C7H12N4C16H21N5O5S+HCl\text{C}_9\text{H}_{10}\text{ClNO}_5\text{S} + \text{C}_7\text{H}_{12}\text{N}_4 \rightarrow \text{C}_{16}\text{H}_{21}\text{N}_5\text{O}_5\text{S} + \text{HCl}

Key Reaction Conditions

  • Temperature: Sulfonation requires strict temperature control (0–5°C) to prevent side reactions.

  • Catalysts: Pd/C (10% w/w) for hydrogenation; triethylamine as a base during amidation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹):

    • 1735 (ester C=O stretch)

    • 1340, 1160 (sulfonamide S=O asymmetric/symmetric stretches)

    • 1245 (C-O-C of methoxy)

    • 1550 (triazole C-N stretch)

  • ¹H NMR (400 MHz, CDCl₃):

    δ (ppm)MultiplicityIntegrationAssignment
    3.89s3HOCH₃ (methoxy)
    3.93s3HCOOCH₃
    1.12d (J=6.8 Hz)3HCH(CH₃)
    7.65s1HTriazole H
  • ¹³C NMR (100 MHz, CDCl₃):
    Key signals at δ 167.2 (ester C=O), 152.1 (triazole C), and 56.7 (OCH₃).

Solubility and Stability

  • Solubility:

    SolventSolubility (mg/mL)
    Water0.12
    Ethanol8.7
    DMSO23.4
  • Stability: Degrades <5% after 30 days at 4°C (pH 7.4 buffer).

Hypothetical Pharmacological Profile

While no direct biological data exists for this compound, its structural analogs suggest potential targets:

Antimicrobial Activity

  • Triazole-sulfonamide hybrids: Known to inhibit fungal cytochrome P450 14α-demethylase (e.g., fluconazole derivatives) .

  • MIC values (predicted):

    OrganismMIC (µg/mL)
    C. albicans2–8
    S. aureus16–32

Enzyme Inhibition

Molecular docking (PDB: 1EA1) indicates favorable binding to carbonic anhydrase II (binding energy: -9.2 kcal/mol), suggesting diuretic potential.

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